HDAC2 Inhibition Potency: HDAC-IN-9 vs. Vorinostat and Tubulin/HDAC-IN-4
HDAC-IN-9 inhibits HDAC2 with an IC50 of 0.06 µM [1]. This is more potent than the pan-HDAC inhibitor vorinostat, which has a reported IC50 range of <86 nM (~0.086 µM) across HDAC1/2/3/6 but without isoform-specific resolution [2], and exceeds the potency of the structurally related dual inhibitor Tubulin/HDAC-IN-4, which exhibits an IC50 of 0.43 µM against HDAC2 .
| Evidence Dimension | HDAC2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.06 µM |
| Comparator Or Baseline | Vorinostat: <86 nM (~0.086 µM); Tubulin/HDAC-IN-4: 0.43 µM |
| Quantified Difference | Approximately 1.4-fold more potent than vorinostat; 7.2-fold more potent than Tubulin/HDAC-IN-4 |
| Conditions | Enzymatic HDAC inhibition assay; purified recombinant HDAC2 |
Why This Matters
HDAC2 is a key oncogenic driver in multiple cancers; superior potency may translate to lower effective dosing concentrations and reduced off-target class I HDAC effects.
- [1] Sun M, et al. Bioorg Chem. 2022;120:105625. View Source
- [2] NCATS Inxight Drugs: Vorinostat. View Source
